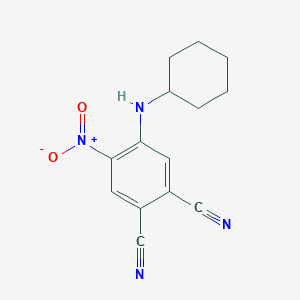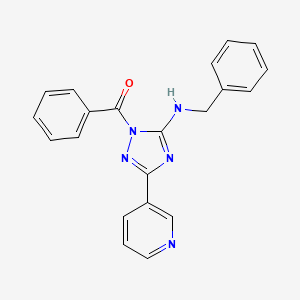
4-(cyclohexylamino)-5-nitrophthalonitrile
Übersicht
Beschreibung
4-(cyclohexylamino)-5-nitrophthalonitrile, also known as CNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of non-NMDA (N-methyl-D-aspartate) receptor antagonists and is commonly used to study the function and properties of glutamate receptors in the brain.
Wirkmechanismus
4-(cyclohexylamino)-5-nitrophthalonitrile acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of glutamate-induced depolarization and synaptic transmission. 4-(cyclohexylamino)-5-nitrophthalonitrile has a high affinity for the AMPA receptor and is highly selective, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects
4-(cyclohexylamino)-5-nitrophthalonitrile has a number of biochemical and physiological effects that make it useful for scientific research. By blocking the activity of AMPA receptors, 4-(cyclohexylamino)-5-nitrophthalonitrile can be used to investigate the role of glutamate in synaptic transmission and plasticity. It can also be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are associated with dysfunction of glutamate receptors. In addition, 4-(cyclohexylamino)-5-nitrophthalonitrile has been shown to have anti-convulsant and neuroprotective effects, making it a potential therapeutic agent for the treatment of epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclohexylamino)-5-nitrophthalonitrile has several advantages for lab experiments. It is highly selective for the AMPA subtype of glutamate receptors, making it a useful tool for investigating the role of these receptors in various physiological and pathological processes. It is also relatively stable and easy to handle, with a long shelf life and low toxicity. However, there are some limitations to the use of 4-(cyclohexylamino)-5-nitrophthalonitrile in lab experiments. It is not effective at blocking all types of glutamate receptors, and its effects can vary depending on the experimental conditions and the cell type being studied. In addition, 4-(cyclohexylamino)-5-nitrophthalonitrile can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research involving 4-(cyclohexylamino)-5-nitrophthalonitrile. One area of interest is the development of new derivatives of 4-(cyclohexylamino)-5-nitrophthalonitrile that are more selective and potent than the original compound. Another area of research is the use of 4-(cyclohexylamino)-5-nitrophthalonitrile in combination with other drugs or therapies to treat neurological disorders such as epilepsy and stroke. Finally, there is a need for more research into the long-term effects of 4-(cyclohexylamino)-5-nitrophthalonitrile on the brain and the potential risks associated with its use in humans.
Conclusion
In conclusion, 4-(cyclohexylamino)-5-nitrophthalonitrile is a synthetic compound that is widely used in scientific research to study the function and properties of glutamate receptors. It is a non-competitive antagonist of the AMPA subtype of glutamate receptors and has a number of biochemical and physiological effects that make it useful for investigating the role of glutamate in various physiological and pathological processes. While there are some limitations to the use of 4-(cyclohexylamino)-5-nitrophthalonitrile in lab experiments, it remains a valuable tool for studying the brain and developing new therapies for neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylamino)-5-nitrophthalonitrile is widely used in scientific research to study the function and properties of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic transmission and plasticity. 4-(cyclohexylamino)-5-nitrophthalonitrile is a non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission. By blocking the activity of these receptors, 4-(cyclohexylamino)-5-nitrophthalonitrile can be used to investigate the role of glutamate in various physiological and pathological processes, including learning and memory, epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-8-10-6-13(17-12-4-2-1-3-5-12)14(18(19)20)7-11(10)9-16/h6-7,12,17H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLKEPHWOBPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B4229325.png)
![N-(4-chlorophenyl)-N'-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}urea](/img/structure/B4229330.png)
![ethyl 4-(2,5-diethoxyphenyl)-2-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229349.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4229351.png)
![1-(4-chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4229357.png)
![2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4229361.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4229366.png)
![ethyl 4,5-dimethyl-2-[({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4229368.png)
![2-allyl-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229371.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4229372.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide](/img/structure/B4229384.png)

![N-(2-isopropylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4229393.png)